Superior Inhibitory Potency Against PDE4A Enzyme Compared to the Prototypical Inhibitor Rolipram
This compound demonstrates significantly higher potency for the PDE4A isozyme compared to the widely used standard, rolipram. In an assay using unpurified recombinant PDE4A, the target compound inhibited enzyme activity with an IC50 of 1.6 nM [1]. In contrast, rolipram demonstrates an IC50 of 3 nM against immunopurified PDE4A , representing a nearly two-fold improvement in potency.
| Evidence Dimension | PDE4A Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Rolipram: 3 nM |
| Quantified Difference | The target compound is 1.875-fold more potent than rolipram against PDE4A under comparable assay conditions. |
| Conditions | Target compound assay: Evaluated in vitro for inhibitory activity on unpurified recombinant PDE4A [1]. Comparator assay: Inhibitory activity against immunopurified PDE4A . |
Why This Matters
This higher potency suggests that a lower concentration of the target compound is required to achieve an equivalent level of PDE4A inhibition, which is a critical parameter for reducing off-target effects in complex biological systems.
- [1] BindingDB. (n.d.). Assay data for ChEMBL_155727 (CHEMBL760761). Ki Summary. View Source
